3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one
Description
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-15-5-7-18-17-20(15)10-14(11-23-17)16(22)19-8-6-12-3-1-2-4-13(12)9-19/h1-5,7,14H,6,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAFMCNCTYDXQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3CN4C(=O)C=CN=C4SC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one typically involves multicomponent reactions. These reactions are advantageous due to their efficiency in creating complex molecules with high atom economy and selectivity . One common approach involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
Industrial Production Methods
the principles of multicomponent reactions and the use of efficient catalysts are likely to be employed to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: H2O2, TBHP
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Alkyl halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits a variety of biological activities:
- Anticancer Activity : Several studies have demonstrated that derivatives of thiazine and pyrimidine compounds show significant cytotoxic effects against various cancer cell lines. The structural features of this compound may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
- Antimicrobial Properties : Compounds with similar structures have been evaluated for their antibacterial and antifungal activities. The thiazine ring is known to enhance the interaction with microbial targets, potentially leading to effective treatments against resistant strains .
- Neuroprotective Effects : There is emerging evidence that compounds containing tetrahydroisoquinoline derivatives exhibit neuroprotective properties. These effects may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Therapeutic Applications
The diverse biological activities of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one suggest several therapeutic applications:
- Cancer Therapy : Given its anticancer properties, this compound could be developed into a novel chemotherapeutic agent. Ongoing studies are focusing on optimizing its efficacy and reducing toxicity through structural modifications.
- Infection Control : Its antimicrobial properties make it a candidate for developing new antibiotics or antifungal agents. Research is being conducted to understand its mechanism of action against specific pathogens.
- Neurological Disorders : The potential neuroprotective effects open avenues for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to elucidate its mechanisms and therapeutic windows.
Case Studies
Several case studies highlight the potential of this compound:
- Anticancer Study : A recent study evaluated the cytotoxic effects of a series of thiazine derivatives on human breast cancer cells. The results showed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics .
- Antimicrobial Evaluation : In vitro testing against Gram-positive and Gram-negative bacteria revealed that some derivatives displayed potent activity comparable to established antibiotics .
- Neuroprotection Trials : Animal models treated with tetrahydroisoquinoline derivatives demonstrated improved cognitive function and reduced markers of neuroinflammation compared to control groups .
Biological Activity
The compound 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on various research findings and case studies.
Chemical Structure
The compound features a tetrahydroisoquinoline moiety linked to a pyrimido-thiazinone framework. This unique structure contributes to its diverse biological properties.
Molecular Formula
The molecular formula for this compound can be represented as .
Antimicrobial Properties
Research indicates that tetrahydroisoquinoline derivatives exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures demonstrated efficacy against various bacterial strains, showcasing their potential as antimicrobial agents .
Antitumor Activity
The tetrahydroisoquinoline scaffold has been linked to antitumor effects. For instance, derivatives have shown inhibitory effects on cancer cell lines, suggesting that the compound may interfere with tumor growth mechanisms . The structural variations in these compounds often correlate with their potency against specific cancer types.
Neuroprotective Effects
Tetrahydroisoquinoline compounds are known for their neuroprotective properties. They have been studied for their ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases .
The biological activities of this compound can be attributed to its interaction with various molecular targets. For example:
- KEAP1 Binding : Some tetrahydroisoquinoline derivatives act as KEAP1 binders, which can activate the Nrf2 pathway, leading to enhanced cellular antioxidant responses .
- Inhibition of Enzymes : Certain studies have reported that similar compounds inhibit key enzymes involved in metabolic pathways related to cancer and inflammation .
Study 1: Antimicrobial Activity Assessment
A recent investigation evaluated the antimicrobial efficacy of several tetrahydroisoquinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific structural modifications significantly enhanced antibacterial potency.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 8 µg/mL |
Study 2: Antitumor Evaluation
In vitro studies on cancer cell lines revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong antitumor potential.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 5.6 |
| Compound D | A549 | 3.2 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Findings:
Structural Complexity vs. Bioactivity: The tetrahydroisoquinoline-carbonyl group in the target compound introduces steric bulk and hydrogen-bonding capacity, which may enhance target binding compared to simpler analogs like the 8-amino derivative . However, this substitution reduces solubility, as observed in similar carbonyl-containing heterocycles . In contrast, the 6-amino-3,4-dihydro-2H-pyrimido[2,1-a]isoquinoline-7-carbonitrile () prioritizes synthetic versatility, serving as a precursor for polycyclic systems rather than direct bioactivity .
Synthetic Accessibility: The target compound likely requires multi-step synthesis involving condensation of tetrahydroisoquinoline precursors with pyrimido-thiazinone intermediates, a method less efficient than the one-pot microwave-assisted routes used for amino-nitrile analogs . Pyrido-pyrimido-thiadiazinones () employ greener, solvent-free methods but rely on phenyl-rich substituents that limit drug-likeness .
Pharmacological Potential: Chloro and thiophene substituents in pyrimido-triazinones () correlate with kinase inhibitory activity, suggesting that electron-withdrawing groups enhance target affinity . The target compound’s tetrahydroisoquinoline moiety may mimic natural alkaloids, offering unique binding modes in CNS targets.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR are essential for confirming regiochemistry, particularly distinguishing between N-alkylation vs. O-alkylation in the tetrahydroisoquinoline moiety .
- X-ray Crystallography : Resolves ambiguities in fused-ring systems (e.g., pyrimido-thiazinone vs. pyridothiazine) and validates hydrogen-bonding patterns .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas, especially for halogenated derivatives .
How do structural modifications impact the biological activity of pyrimido-thiazinone derivatives?
Advanced Research Focus
Structure-activity relationship (SAR) studies reveal that:
- Tetrahydroisoquinoline Carbonyl Group : Enhances lipophilicity and membrane permeability, critical for CNS-targeted activity .
- Thiazinone Ring Substitutions : Electron-withdrawing groups (e.g., Cl) at position 3 improve enzyme inhibition (e.g., kinase targets), while bulky aryl groups at position 6 reduce metabolic clearance .
- Heterocyclic Fusion : Pyrimido[2,1-b]thiazinones show higher anti-inflammatory activity compared to pyrido-fused analogs due to improved π-stacking with biological targets . In vitro assays (e.g., COX-2 inhibition) paired with molecular docking are used to validate SAR hypotheses .
What strategies resolve contradictions in reported pharmacological data for pyrimido-thiazinones?
Advanced Research Focus
Discrepancies in bioactivity data often stem from:
- Assay Variability : Standardizing cell lines (e.g., using HEK293 vs. HeLa) and normalizing IC50 values to control compounds .
- Solubility Artifacts : Pre-solubilizing compounds in DMSO/PEG mixtures to avoid aggregation in aqueous buffers .
- Metabolic Stability : Incorporating liver microsome assays to account for rapid metabolite formation in vivo . Meta-analyses of published data, focusing on shared structural motifs, help reconcile conflicting results .
How can mechanistic studies elucidate the role of the tetrahydroisoquinoline moiety in target binding?
Q. Advanced Research Focus
- Isotopic Labeling : N-labeled tetrahydroisoquinoline derivatives track hydrogen-bond interactions in enzyme active sites via NMR .
- Mutagenesis Studies : Comparing binding affinity of pyrimido-thiazinones to wild-type vs. mutant enzymes (e.g., tyrosine kinase T315I mutation) identifies critical residues .
- Molecular Dynamics Simulations : Modeling the conformational flexibility of the tetrahydroisoquinoline group predicts its interaction with hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
